Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 2-aminoethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester group to alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3,5-dimethylpyrazole: Similar structure but lacks the ester group.
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the aminoethyl group.
Uniqueness
Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is unique due to the presence of both the aminoethyl and ester functional groups
Properties
CAS No. |
927883-68-9 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-[1-(2-aminoethyl)-3,5-dimethylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-11(15)7-10-8(2)13-14(6-5-12)9(10)3/h4-7,12H2,1-3H3 |
InChI Key |
PYIFOXRORMWFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1C)CCN)C |
Origin of Product |
United States |
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